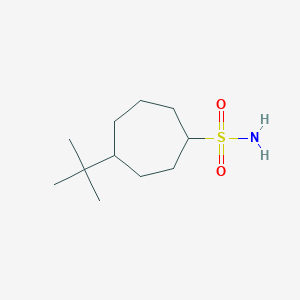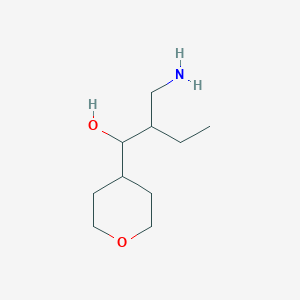
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol is an organic compound that features both an amine and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the reaction of a tetrahydropyran derivative with a butanol derivative under conditions that promote the formation of the desired product. Typical reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity of the product, the cost of raw materials, and the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can undergo a variety of chemical reactions due to the presence of its amine and alcohol functional groups. These reactions may include:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: Both the amine and alcohol groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alcohol group could yield a ketone or aldehyde, while reduction of the amine group could yield a primary amine.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for binding to biological targets.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: As an intermediate in the production of materials or chemicals.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, and could influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may include other amine-alcohol compounds, such as:
- 2-(Aminomethyl)-1-butanol
- 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-(aminomethyl)-1-(oxan-4-yl)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-8(7-11)10(12)9-3-5-13-6-4-9/h8-10,12H,2-7,11H2,1H3 |
InChI-Schlüssel |
AHRFSESGNUYNKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C(C1CCOCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


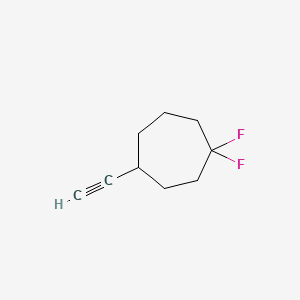
![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)

![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)
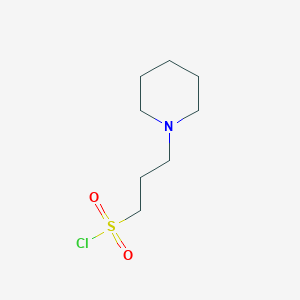
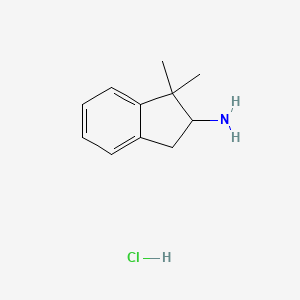
![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
